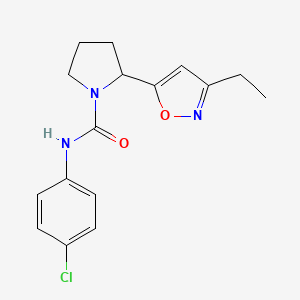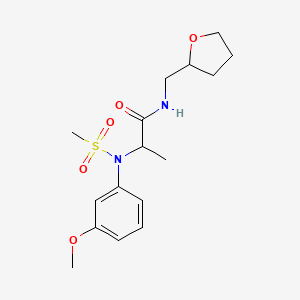
N-(4-chlorophenyl)-2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinecarboxamide
Overview
Description
N-(4-chlorophenyl)-2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinecarboxamide, commonly known as JNJ-42165279, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrrolidinecarboxamide class of drugs and has been studied extensively for its pharmacological properties.
Mechanism of Action
JNJ-42165279 acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in the modulation of pain and inflammation. By blocking this receptor, JNJ-42165279 can reduce the transmission of pain signals and inflammation, leading to a reduction in pain.
Biochemical and physiological effects:
JNJ-42165279 has been shown to have a good pharmacokinetic profile, with high bioavailability and good tissue distribution. In animal studies, JNJ-42165279 has been shown to effectively reduce pain and inflammation without causing significant side effects. This compound has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of JNJ-42165279 is its high selectivity for the α7 nicotinic acetylcholine receptor, which makes it a promising candidate for the treatment of neuropathic pain. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
There are several future directions for the study of JNJ-42165279. One potential direction is the development of more potent and selective compounds that can effectively target the α7 nicotinic acetylcholine receptor. Another direction is the investigation of the potential therapeutic applications of JNJ-42165279 in other disease conditions, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration of JNJ-42165279 for the treatment of neuropathic pain.
Scientific Research Applications
JNJ-42165279 has been studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of this compound is in the treatment of neuropathic pain. Studies have shown that JNJ-42165279 can effectively reduce pain in animal models of neuropathic pain without causing significant side effects.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-12-10-15(22-19-12)14-4-3-9-20(14)16(21)18-13-7-5-11(17)6-8-13/h5-8,10,14H,2-4,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICWNGWHVQYOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-fluorophenyl)amino]sulfonyl}-N-isopropylbenzamide](/img/structure/B4461461.png)
![3-{1-[(2,5-difluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4461482.png)

![4-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461498.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4461504.png)
![1-(methylsulfonyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-3-piperidinecarboxamide](/img/structure/B4461513.png)

![2-(2-methoxyphenyl)-8-(3-methylbutyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4461525.png)
![4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461526.png)
![2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4461529.png)
![N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4461534.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4461535.png)
![N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4461540.png)
